N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(2-METHOXYPHENYL)ETHANEDIAMIDE
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Overview
Description
N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(2-METHOXYPHENYL)ETHANEDIAMIDE is a synthetic organic compound with the molecular formula C17H23NO2 It is characterized by the presence of a cyclohexene ring, an ethyl chain, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(2-METHOXYPHENYL)ETHANEDIAMIDE typically involves the reaction of 2-(cyclohex-1-en-1-yl)ethylamine with 2-methoxyphenylacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(2-METHOXYPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or hydroxyl derivatives.
Scientific Research Applications
N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(2-METHOXYPHENYL)ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(2-METHOXYPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetamide
- **N-[2-(cyclohex-1-en-1-yl)ethyl]-N’-methylethanediamide
Uniqueness
N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(2-METHOXYPHENYL)ETHANEDIAMIDE is unique due to its specific combination of a cyclohexene ring, an ethyl chain, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-15-10-6-5-9-14(15)19-17(21)16(20)18-12-11-13-7-3-2-4-8-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDGVVXSIVFGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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